molecular formula C17H19Cl2F6N3O2 B11480922 2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide

2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide

Cat. No.: B11480922
M. Wt: 482.2 g/mol
InChI Key: FPVUGFMZPHAQQH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide is a complex organic compound characterized by its dichlorobenzamide core and a hexafluoropropyl group linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Dichlorobenzamide Core: The initial step involves the chlorination of benzamide to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Hexafluoropropyl Group: The hexafluoropropyl group is introduced via a nucleophilic substitution reaction. Hexafluoropropanol can be reacted with a suitable leaving group, such as a halide, to form the hexafluoropropyl intermediate.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with the hexafluoropropyl intermediate. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.

    Final Coupling: The final step involves coupling the morpholine-substituted hexafluoropropyl intermediate with the dichlorobenzamide core. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the dichlorobenzamide core, potentially reducing the carbonyl group to an amine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the chlorine atoms on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amines derived from the reduction of the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide can be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its fluorinated groups can also be used in imaging studies due to their unique NMR properties.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials, particularly those requiring high thermal stability and resistance to chemical degradation. Its fluorinated groups provide unique properties that can be exploited in various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dichlorobenzamide core can form hydrogen bonds with enzymes or receptors, while the hexafluoropropyl group can enhance binding affinity through hydrophobic interactions. The morpholine ring may also play a role in modulating the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2,2,2-trifluoroethyl)benzamide: Similar in structure but with a trifluoroethyl group instead of a hexafluoropropyl group.

    2,4-Dichloro-N-(1,1,1-trifluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide: Similar but with a trifluoropropyl group.

Uniqueness

The uniqueness of 2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide lies in its hexafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H19Cl2F6N3O2

Molecular Weight

482.2 g/mol

IUPAC Name

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]benzamide

InChI

InChI=1S/C17H19Cl2F6N3O2/c18-11-2-3-12(13(19)10-11)14(29)27-15(16(20,21)22,17(23,24)25)26-4-1-5-28-6-8-30-9-7-28/h2-3,10,26H,1,4-9H2,(H,27,29)

InChI Key

FPVUGFMZPHAQQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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